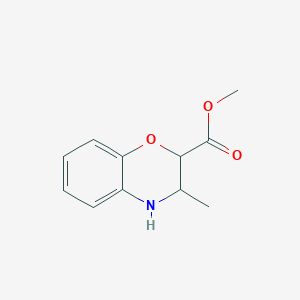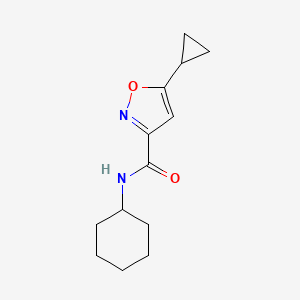
methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, also known as MDBC, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. MDBC is a benzoxazine derivative that has a wide range of biological and chemical properties, making it an interesting subject for research.
作用機序
The mechanism of action of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is not well understood. However, it is believed that methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate acts as a free radical initiator, initiating the polymerization of monomers. This process involves the formation of a radical species, which then reacts with the monomer to form a polymer chain.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. However, studies have shown that methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is not toxic to cells and does not cause significant damage to DNA. methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is its ability to initiate the polymerization of various monomers. This property makes it an important compound in the development of new polymers with unique properties. However, one of the limitations of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for research on methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. One area of research is the development of new polymers using methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate as an initiator. Another area of research is the investigation of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate's antibacterial properties and its potential as a new antibiotic. Additionally, more research is needed to understand the mechanism of action of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and its potential applications in other fields, such as medicine and materials science.
Conclusion
In conclusion, methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been shown to initiate the polymerization of various monomers, making it an important compound in the development of new polymers with unique properties. methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate also has antibacterial properties, making it a potential candidate for the development of new antibiotics. While there is still much to learn about methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, its unique properties make it an interesting subject for future research.
合成法
Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be synthesized through a variety of methods, including the reaction of 3-aminophenol with methyl 3-oxobutanoate under acidic conditions. Another method involves the reaction of 3-aminophenol with methyl 3-oxobutanoate in the presence of a weak base such as sodium bicarbonate. The product is then treated with acetic anhydride to form methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
科学的研究の応用
Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is as a polymerization initiator. methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been shown to initiate the polymerization of various monomers, including styrene, methyl methacrylate, and vinyl acetate. This property makes methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate an important compound in the development of new polymers with unique properties.
特性
IUPAC Name |
methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-10(11(13)14-2)15-9-6-4-3-5-8(9)12-7/h3-7,10,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYNSPQICDDDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B7451957.png)
![N-{2-[butyl(methyl)amino]ethyl}-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B7451972.png)

![1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7451982.png)

![N-(1,1-dioxothiolan-3-yl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7451995.png)
![N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7452000.png)






